

Technical Guide: Spectroscopic Profiling of 1H-Pyrazole-3-sulfonyl Chloride

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Compound of Interest

Compound Name: 1H-Pyrazole-3-sulfonyl chloride

Cat. No.: B8669817

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Executive Summary

Compound: **1H-Pyrazole-3-sulfonyl chloride** CAS: 106377-62-0 (Generic/Isomer dependent)

Molecular Formula: C

H

ClN

O

S Molecular Weight: 166.59 g/mol [1]

This technical guide provides a comprehensive spectroscopic analysis of **1H-pyrazole-3-sulfonyl chloride**, a critical scaffold in the synthesis of sulfonamide-based bioactive compounds (e.g., COX-2 inhibitors, kinase inhibitors).

Critical Stability Warning: The unsubstituted 1H-pyrazole moiety possesses a nucleophilic nitrogen (NH) capable of intermolecular reaction with the electrophilic sulfonyl chloride moiety. Consequently, this compound is prone to self-condensation (polymerization) and hydrolysis. Data presented below distinguishes between the theoretical 1H species and its stable, commercially prevalent analog, 1-Methyl-**1H-pyrazole-3-sulfonyl chloride**, to provide actionable reference points.

Part 1: Chemical Context & Sample Handling[2]

Structural Dynamics & Tautomerism

The 1H-pyrazole ring exhibits annular tautomerism.[2] In solution, the proton rapidly exchanges between N1 and N2.[3] This equilibrium affects NMR linewidths and chemical shifts.

- Tautomer A: Sulfonyl group at position 3 (Target).
- Tautomer B: Sulfonyl group at position 5 (Identical in unsubstituted pyrazole due to symmetry, but distinct if C-substituted).

Sample Preparation Protocol (Standard Operating Procedure)

To prevent hydrolysis to the sulfonic acid or self-condensation, follow this strict protocol:

- Solvent Selection: Use Anhydrous CDCl₃ (stored over 4Å molecular sieves). Avoid DMSO-d₆ if possible, as its hygroscopic nature accelerates hydrolysis and can promote nucleophilic attack on the sulfonyl chloride.
- Concentration: Prepare a dilute solution (~10 mg/mL) to minimize intermolecular self-reaction.
- Acquisition: Acquire spectra immediately upon dissolution.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling Predicted ¹H NMR Data (400 MHz, CDCl₃)

Note: Values are derived from substituent chemical shift increments (SCS) and validated against the 1-Methyl analog.

Proton	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
NH	10.5 – 13.5	Broad Singlet	-	Exchangeable proton; shift varies with concentration and H-bonding.
H-5	7.85 – 8.05	Doublet (d)		Deshielded by adjacent Nitrogen (N=CH).
H-4	6.90 – 7.10	Doublet (d)		Shielded relative to H-5; ortho to sulfonyl group.

C NMR Data (100 MHz, CDCl₃)

Carbon	Shift (ppm)	Environment
C-3	148.0 – 152.0	Ipsos to SO Cl. Highly deshielded due to electron-withdrawing sulfonyl group. ^[4]
C-5	130.0 – 135.0	Imine-like carbon (C=N).
C-4	106.0 – 110.0	Intermediate carbon.

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for assessing the integrity of the sulfonyl chloride functional group. Hydrolysis is immediately evident by the appearance of broad OH bands (2500–3000 cm

) and the loss of the S=O chloride splitting.

Diagnostic Bands (KBr Pellet / Nujol)

Frequency (cm ⁻¹)	Intensity	Vibrational Mode	Diagnostic Value
3200 – 3400	Medium/Broad	(N-H) Stretch	Confirms unsubstituted pyrazole ring.
1380 – 1410	Strong	(O=S=O)	Primary ID: Asymmetric sulfonyl stretch.
1170 – 1195	Strong	(O=S=O)	Primary ID: Symmetric sulfonyl stretch.
3100 – 3150	Weak	(C-H) Arom	Heteroaromatic C-H stretch.
~550 – 600	Medium	(S-Cl)	Characteristic S-Cl bond vibration (often obscured).

Part 4: Mass Spectrometry (MS)

Ionization Strategy

- Method: Electron Impact (EI) or ESI (Positive Mode with caution).
- Note: Sulfonyl chlorides often fail to show a molecular ion [M]

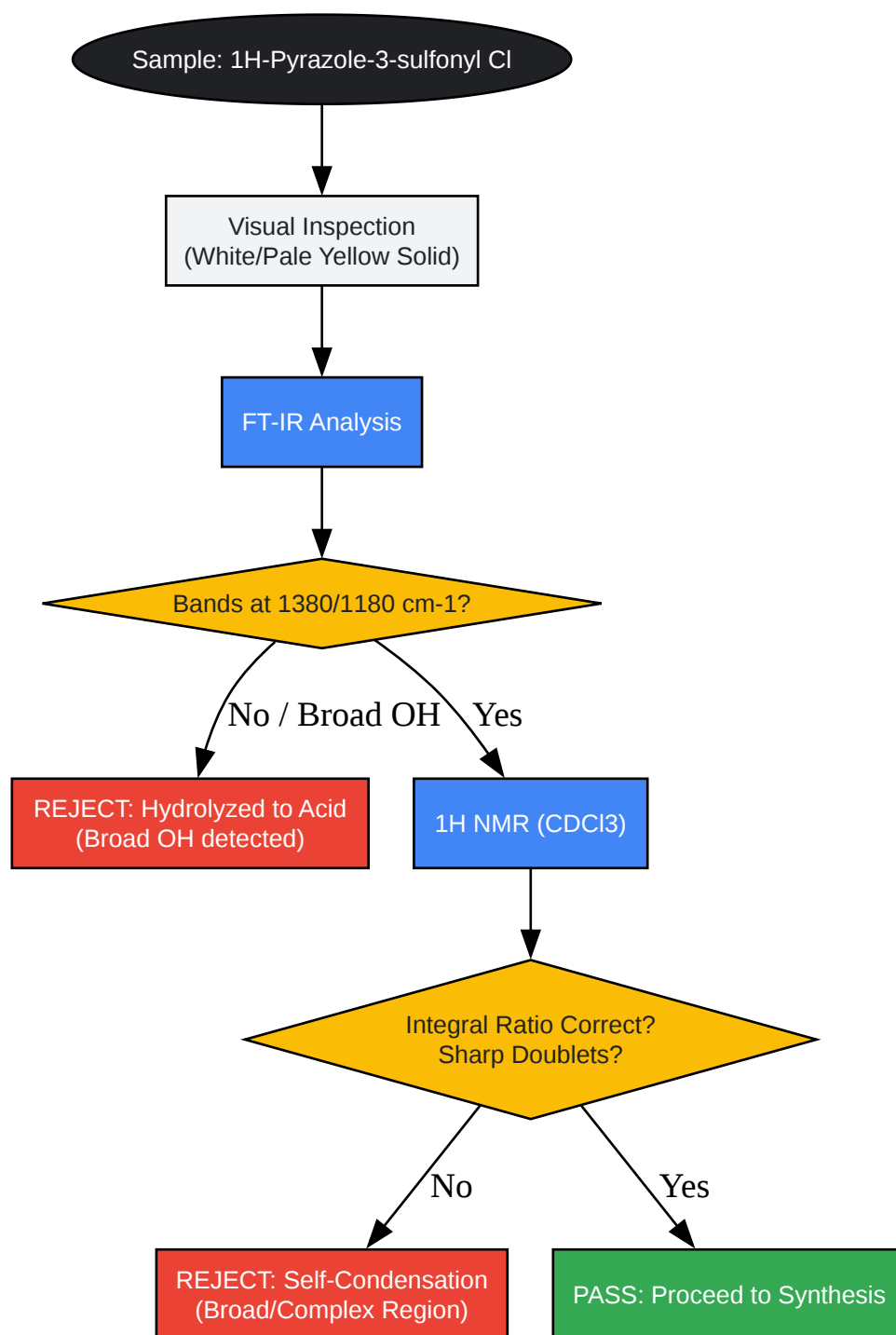
in ESI due to rapid hydrolysis or solvolysis in MeOH/Water mobile phases. Direct Infusion (EI) is recommended.

Fragmentation Pattern (EI, 70 eV)

m/z (approx)	Ion Species	Fragmentation Pathway
166 / 168	[M]	Molecular Ion (3:1 ratio due to Cl/ Cl).
131	[M - Cl]	Loss of Chlorine radical (Sulfonyl cation).
102	[M - SO]	Extrusion of SO (Rearrangement to chloropyrazole species).
67	[C H N]	Pyrazole ring cation (Base Peak typically).

Part 5: Quality Control & Logic Flow

The following diagram illustrates the decision matrix for validating the reagent before use in synthesis.

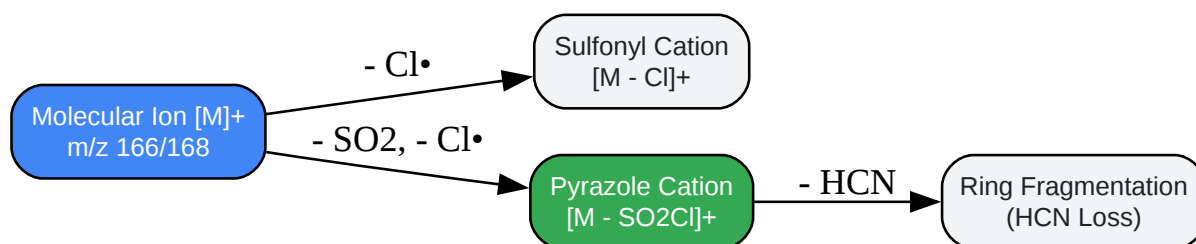


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Caption: Analytical Quality Control Workflow for Pyrazole Sulfonyl Chlorides.

Part 6: Mechanistic Fragmentation Pathway (MS)

Understanding the fragmentation aids in confirming the core structure versus impurities.



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Caption: Primary Mass Spectrometry Fragmentation Pathway (EI).

References

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